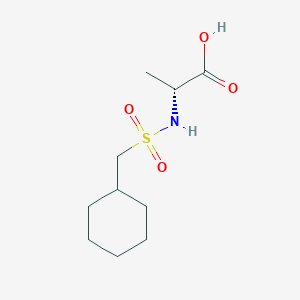

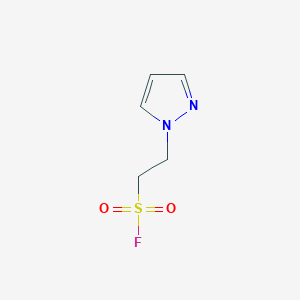

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-2-cyclohexylmethanesulfonamidopropanoic acid (CHMSP) is an organic compound belonging to the family of sulfonamides. It is an important intermediate in the synthesis of a variety of drugs, including anti-inflammatory agents, antibiotics, and antimalarials. CHMSP is also used in the production of a variety of other compounds, such as polymers, pharmaceuticals, and agrochemicals. This review provides an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for CHMSP.

科学的研究の応用

Synthesis and Catalysis

The chemical compound (2R)-2-cyclohexylmethanesulfonamidopropanoic acid and its derivatives are significant in the synthesis of chiral ligands for metal complexes, playing a crucial role in asymmetric catalysis. A study by Karamé et al. (2003) detailed the synthesis of chiral N4 Schiff bases from (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, demonstrating their utility as ligands for Co, Cu, and Ni complexes. These complexes have potential applications in homogeneous asymmetric catalysis for various reactions, underscoring the importance of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid in facilitating enantioselective synthesis processes (Karamé, Tommasino, Faure, & Lemaire, 2003).

Drug Metabolism and Biocatalysis

The applications of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid extend into drug metabolism studies, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. Zmijewski et al. (2006) utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the production of metabolites in quantities sufficient for NMR spectroscopy, aiding in the comprehensive structural characterization of drug metabolites. The study exemplifies the role of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in enhancing our understanding of drug metabolism through microbial-based surrogate biocatalytic systems (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Molecular Interactions and Self-Assembly

Further research into sulfonamide derivatives, including those related to (2R)-2-cyclohexylmethanesulfonamidopropanoic acid, has illuminated their role in the formation of discrete molecular assemblies. Studies have shown how these compounds engage in charged hydrogen bonding and van der Waals interactions, leading to the formation of helical structures and complex packing patterns. This area of research highlights the potential of (2R)-2-cyclohexylmethanesulfonamidopropanoic acid derivatives in materials science and nanostructure fabrication, where controlled self-assembly and molecular interactions are fundamental (Lee, Kim, Lee, Lah, & Hong, 2007).

特性

IUPAC Name |

(2R)-2-(cyclohexylmethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S/c1-8(10(12)13)11-16(14,15)7-9-5-3-2-4-6-9/h8-9,11H,2-7H2,1H3,(H,12,13)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBRBUDYHVVPNH-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NS(=O)(=O)CC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1380078.png)

![2-Bromo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B1380080.png)

![2-Amino-6-iodo-4-[(trifluoromethyl)thio]phenol](/img/structure/B1380089.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)